Cas no 851803-42-4 (1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole)

1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole structure
851803-42-4 structure
商品名:1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS番号:851803-42-4
MF:C18H17ClN2OS
メガワット:344.858381986618
CID:5878292
PubChem ID:4168759

1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

    • Methanone, (4-chlorophenyl)[4,5-dihydro-2-[[(3-methylphenyl)methyl]thio]-1H-imidazol-1-yl]-
    • (4-chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
    • 851803-42-4
    • F0630-0956
    • (4-chlorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
    • 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
    • AKOS024588998
    • インチ: 1S/C18H17ClN2OS/c1-13-3-2-4-14(11-13)12-23-18-20-9-10-21(18)17(22)15-5-7-16(19)8-6-15/h2-8,11H,9-10,12H2,1H3
    • InChIKey: OITLLJXICNXWFA-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=C(Cl)C=C1)(N1C(SCC2=CC=CC(C)=C2)=NCC1)=O

計算された属性

  • せいみつぶんしりょう: 344.0750120g/mol
  • どういたいしつりょう: 344.0750120g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 448
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • ふってん: 495.4±55.0 °C(Predicted)
  • 酸性度係数(pKa): 1.24±0.60(Predicted)

1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0630-0956-20μmol
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-0956-5μmol
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0630-0956-75mg
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0630-0956-2mg
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0630-0956-4mg
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0630-0956-10μmol
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-0956-15mg
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0630-0956-50mg
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0630-0956-5mg
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0630-0956-100mg
1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
851803-42-4 90%+
100mg
$248.0 2023-05-17

1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 関連文献

1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleに関する追加情報

Introduction to 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851803-42-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, identified by its CAS number 851803-42-4, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic sulfonamide derivative exhibits a unique structural framework that combines a benzoyl group, a sulfanyl substituent, and an imidazole core, making it a versatile scaffold for further chemical manipulation and biological evaluation.

Recent advancements in drug discovery have highlighted the importance of imidazole derivatives due to their broad spectrum of biological activities. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, frequently found in pharmacologically active compounds. In particular, the presence of the 4-chlorobenzoyl moiety and the (3-methylphenyl)methylsulfanyl group in this compound introduces specific electronic and steric properties that can modulate its interactions with biological targets. These features have garnered interest from researchers exploring novel therapeutic agents.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes involved in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The structural components of 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole suggest that it may interact with ATP-binding pockets of kinases, thereby inhibiting their activity. Preliminary computational studies have indicated that the compound can adopt multiple conformations that are compatible with kinase binding sites, particularly those of tyrosine kinases and serine/threonine kinases.

In addition to its kinase inhibition potential, this molecule has shown promise as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions. The sulfanyl group in the compound’s structure is known to exhibit anti-inflammatory properties by modulating inflammatory signaling pathways. Specifically, it may interfere with the activation of nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory responses. Recent studies have demonstrated that sulfonamide derivatives can inhibit NF-κB activation, thereby reducing pro-inflammatory cytokine production.

The (3-methylphenyl)methyl group adds another layer of complexity to the compound’s biological profile. This aromatic moiety can participate in π-stacking interactions with biomolecules, which is often crucial for drug-receptor binding affinity. Moreover, the methyl substituent may influence the compound’s solubility and metabolic stability, factors that are critical for its pharmacokinetic properties. These attributes make 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole an attractive candidate for further optimization.

Recent experimental investigations have begun to unravel the mechanistic aspects of this compound’s biological effects. In vitro assays have revealed that it can selectively inhibit certain kinases while showing minimal toxicity toward normal cells. This selectivity is particularly important for developing therapeutic agents that minimize side effects. Furthermore, the compound has demonstrated ability to cross cell membranes due to its moderate lipophilicity, suggesting its potential for oral administration.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility despite its complex structure. Key synthetic steps include condensation reactions between appropriately substituted benzoylacetonitriles and thioamides derived from 3-methylbenzaldehyde. The use of palladium-catalyzed cross-coupling reactions has been explored to introduce the imidazole ring efficiently. These synthetic strategies not only provide insights into structural diversification but also offer routes to analogues with modified biological profiles.

The development of high-throughput screening (HTS) platforms has accelerated the discovery process for novel bioactive compounds like 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole. By leveraging automated robotic systems and sensitive detection methods, researchers can rapidly test large libraries of compounds against various biological targets. This approach has led to the identification of several hit compounds that warrant further investigation. The integration of computational techniques such as molecular docking and quantum mechanical calculations has further enhanced HTS by predicting binding affinities and interactions before experimental validation.

Future directions in the study of this compound include exploring its potential in preclinical models and clinical trials. Preclinical studies will focus on assessing its efficacy in animal models of inflammation and cancer while evaluating its safety profile through toxicological studies. If these initial phases are successful, clinical trials could be initiated to evaluate its therapeutic potential in human patients.

The versatility of 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole extends beyond its current applications; it serves as a valuable scaffold for designing new derivatives with enhanced properties. By modifying substituents or altering functional groups within its core structure, researchers can fine-tune its biological activity and pharmacokinetic characteristics. This adaptability underscores the importance of heterocyclic compounds in medicinal chemistry innovation.

In conclusion,1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851803-42-4) represents a promising candidate for therapeutic development due to its unique structural features and demonstrated biological activities. Its potential as a kinase inhibitor and anti-inflammatory agent positions it as a valuable asset in ongoing research efforts aimed at addressing significant unmet medical needs.

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